3-(3,4-Dichlorophenyl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6H,1-2,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWHHNQJNXGPRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Chemical Significance in Medicinal Chemistry and Chemical Biology
The 3,4-dichlorophenyl moiety, a key feature of 3-(3,4-dichlorophenyl)propan-1-amine, is a well-established pharmacophore in drug discovery. Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and modulating receptor binding affinity. The propan-1-amine side chain provides a basic nitrogen center, which is crucial for interacting with acidic residues in biological targets such as receptors and transporters.
The primary significance of compounds containing the 3-(3,4-dichlorophenyl)propylamine scaffold lies in their interaction with biogenic amine transporters. These transporters, which include those for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET), are critical for regulating neurotransmitter levels in the synapse and are the targets of many antidepressant and stimulant medications.
Research into analogues of this compound has revealed their potential as potent ligands for these transporters. For instance, a series of 3-(3,4-dichlorophenyl)-1-indanamine derivatives, which are structurally related to the core compound, have been synthesized and evaluated as nonselective ligands for biogenic amine transporters. nih.gov One particular analogue, (-)-(1R,3S)-trans-3-(3,4-dichlorophenyl)-6-hydroxy-N-methyl-1-indanamine, demonstrated high-affinity binding and potent inhibition of uptake at all three major biogenic amine transporters. nih.gov
Furthermore, the discovery of 1-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine as a potent dual serotonin and dopamine reuptake inhibitor underscores the importance of the 3,4-dichlorophenyl group in designing molecules with specific neurotransmitter transporter activity. nih.gov These findings highlight the utility of the this compound framework as a template for developing novel therapeutics for neurological and psychiatric disorders.
Historical Context of Dichlorophenyl Amine Research
The exploration of dichlorophenyl-containing compounds in medicinal chemistry has a history stretching back several decades. Early research often focused on the synthesis and biological screening of a wide array of halogenated aromatic compounds for various therapeutic applications.
An early example of the investigation of dichlorophenyl amines in a medicinal chemistry context can be found in a 1974 study on the synthesis and antimalarial effects of 1-(3,4-dichlorophenyl)-3-[4-[(1-ethyl-3-piperidyl)amino]-6-methyl-2-pyrimidinyl]guanidine and related substances. acs.org This research, while not focused on the central nervous system, demonstrates the early interest in the 3,4-dichlorophenyl moiety as a component of bioactive molecules.
Even earlier, in 1969, a patent was granted for a process to prepare 3,4-dichlorophenyl isocyanate from 3,4-dichloroaniline. google.com While this is a precursor and not a direct amine, it points to the industrial and chemical synthesis research being conducted on dichlorophenyl compounds, which would lay the groundwork for the later synthesis of more complex amine derivatives for pharmaceutical research.
The latter half of the 20th century saw a surge in research into monoamine reuptake inhibitors, driven by the success of tricyclic antidepressants and later, selective serotonin (B10506) reuptake inhibitors (SSRIs). This period likely saw increased investigation into various substituted phenylalkylamines, including those with dichlorophenyl groups, to understand their structure-activity relationships (SAR) and to develop novel antidepressant agents. The development of potent and selective ligands for neurotransmitter transporters has been a continuous effort in medicinal chemistry.
Scope and Research Imperatives for 3 3,4 Dichlorophenyl Propan 1 Amine and Its Analogues
Established Synthetic Routes for this compound
Traditional synthetic strategies for preparing this compound typically involve the construction of the carbon skeleton followed by the reduction of a nitrogen-containing functional group, such as a carboxylic acid derivative or an amide, to the desired primary amine.
Reduction of Carboxylic Acid Precursors (e.g., 3,4-Dichlorophenylacetic Acid)
The conversion of carboxylic acids to amines with the same number of carbon atoms is a multi-step process that generally proceeds through an amide intermediate. A direct reduction of the carboxylic acid is not a standard method for this transformation. The typical synthetic sequence involves:
Activation of the Carboxylic Acid : The carboxylic acid, such as 3-(3,4-dichlorophenyl)propanoic acid, is first activated, commonly by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
Amide Formation : The activated acid derivative is then reacted with an ammonia (B1221849) source (e.g., aqueous or gaseous ammonia) to form the corresponding primary amide, 3-(3,4-dichlorophenyl)propanamide.
Reduction to the Amine : The final step is the reduction of the amide to the target propan-1-amine, as detailed in the following section.
An alternative one-pot method is reductive amination, which can convert a carboxylic acid directly to an amine by reacting it with an amine in the presence of a reducing agent, though this is more commonly applied to aldehydes and ketones. wikipedia.org
Amide Reduction Strategies for Propan-1-amine Formation
The reduction of amides is a robust and widely used method for synthesizing amines. The primary amide precursor, 3-(3,4-dichlorophenyl)propanamide, can be effectively reduced to this compound. nih.gov
Powerful hydride reagents are required for this transformation due to the low reactivity of the amide carbonyl group. Lithium aluminum hydride (LiAlH₄) is the most common reagent employed for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product.
The general mechanism involves the nucleophilic addition of a hydride ion to the amide carbonyl carbon, followed by the elimination of an aluminate-oxygen species to form an iminium ion intermediate. A second hydride addition to the iminium ion yields the final amine product. This method is highly efficient for preparing primary, secondary, and tertiary amines from the corresponding amides.
Table 1: Common Reagents for Amide Reduction
| Reagent | Typical Conditions | Substrate Scope |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, often requires heating | Broad (Primary, Secondary, Tertiary Amides) |
| Borane (B79455) (BH₃ complexes, e.g., BH₃-THF) | THF, typically at elevated temperatures | Effective for amides, can tolerate some other functional groups |
Transition Metal-Catalyzed Coupling Reactions in Dichlorophenyl Amine Synthesis
Modern synthetic chemistry heavily relies on transition-metal-catalyzed reactions to form carbon-heteroatom bonds, offering high efficiency and functional group tolerance. The formation of the aryl-carbon bond or the aryl-nitrogen bond in dichlorophenyl amine derivatives can be achieved through these powerful methods.
Arylation of Amine Substrates
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines. wikipedia.orgorganic-chemistry.org This reaction forms a carbon-nitrogen bond by coupling an amine with an aryl halide or triflate. wikipedia.org In the context of synthesizing derivatives of the target compound, this reaction could be used to couple 3,4-dichloro-substituted aryl halides with an appropriate three-carbon amine synthon.
The catalytic cycle generally involves:
Oxidative Addition : A Palladium(0) catalyst oxidatively adds to the aryl halide (e.g., 1-bromo-3,4-dichlorobenzene).
Amine Coordination and Deprotonation : The amine substrate coordinates to the palladium center, followed by deprotonation with a base.
Reductive Elimination : The resulting palladium-amide complex undergoes reductive elimination to form the C-N bond of the product and regenerate the Palladium(0) catalyst. libretexts.org
The choice of ligand for the palladium catalyst is crucial for the reaction's success, with sterically hindered phosphine (B1218219) ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) being commonly employed to facilitate the catalytic cycle. acs.org A variety of bases, such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), are used to facilitate the deprotonation step. researchgate.netacsgcipr.org
Table 2: Key Components of the Buchwald-Hartwig Amination
| Component | Examples | Role in Reaction |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |
| Ligand | XPhos, RuPhos, BINAP, DPPF | Stabilizes the catalyst, facilitates oxidative addition and reductive elimination |
| Aryl Halide/Sulfonate | Aryl bromides, chlorides, iodides, triflates | The arylating agent |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine, facilitates formation of the Pd-amide complex |
Other Amine Coupling Approaches
While the Buchwald-Hartwig reaction is a premier method for C-N bond formation, other coupling strategies exist. The Ullmann condensation is a classical copper-catalyzed reaction for arylating amines, alcohols, and thiols. Though it often requires harsher conditions (high temperatures) than its palladium-catalyzed counterpart, modern ligand development has enabled milder Ullmann-type couplings. acsgcipr.org
Alternative strategies focus on building the carbon framework differently. For instance, methods for synthesizing 3,3-diarylpropylamines have been developed via the nucleophilic ring-opening of activated azetidines with arene nucleophiles. acs.org This approach constructs the C-C bond adjacent to the nitrogen atom, representing a different synthetic paradigm compared to direct C-N coupling.
Stereoselective Synthesis and Chiral Resolution of Dichlorophenyl Propanamines
For many pharmaceutical applications, obtaining a single enantiomer of a chiral amine is critical. This can be achieved either by synthesizing the target molecule stereoselectively or by separating the enantiomers from a racemic mixture.
Stereoselective Synthesis often involves the asymmetric reduction of a prochiral ketone precursor. For example, 1-(3,4-dichlorophenyl)propan-1-one could be reduced using a chiral reducing agent, such as a borane complexed with a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction), to yield one enantiomer of the corresponding alcohol preferentially. The alcohol can then be converted to the amine with retention or inversion of stereochemistry. Another advanced method involves the stereoselective reduction of a sulfinyl imine derived from a tetralone, which has been successfully applied to synthesize chiral amines containing a dichlorophenyl moiety. researchgate.net
Chiral Resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org
Diastereomeric Salt Formation : This classical method involves reacting the racemic amine with a chiral acid (a resolving agent), such as tartaric acid or camphorsulfonic acid. wikipedia.org This reaction forms a pair of diastereomeric salts which, having different physical properties, can often be separated by fractional crystallization. The desired enantiomer is then recovered by neutralizing the separated salt.
Chromatographic Separation : High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) using a chiral stationary phase (CSP) are powerful analytical and preparative tools for separating enantiomers. nih.gov For instance, halogen-substituted 3-phenyl-3-arylpropylamines, including a 3-(3,4-dichlorophenyl) derivative, have been successfully resolved using cyclodextrin-based selectors in both CE and HPLC. nih.gov A direct separation of the enantiomers of a similar compound was achieved on a Cyclobond I column. nih.gov
Table 3: Comparison of Chiral Synthesis and Resolution
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Stereoselective Synthesis | Creation of a single enantiomer from a prochiral starting material. | High theoretical yield (up to 100%); avoids separation steps. | Requires development of specific chiral catalysts or reagents; may be complex. |
| Chiral Resolution | Separation of a pre-existing racemic mixture. | Utilizes well-established techniques; applicable to a wide range of compounds. | Maximum theoretical yield is 50% unless the unwanted enantiomer is racemized and recycled. rsc.org |
Enantioselective Routes to Chiral 1-(3,4-Dichlorophenyl)propan-1-amine
While the primary subject, this compound, is an achiral molecule, its isomer, 1-(3,4-dichlorophenyl)propan-1-amine, possesses a stereocenter and is a key chiral building block. The synthesis of enantiomerically pure forms of this compound is of significant interest. A principal strategy for obtaining such chiral amines is the asymmetric reduction of the corresponding prochiral ketone, 1-(3,4-dichlorophenyl)propan-1-one. bldpharm.commatrix-fine-chemicals.com
Several modern catalytic methods are applicable for this transformation:
Biocatalysis : Engineered enzymes, particularly monoamine oxidase (MAO-N) variants from Aspergillus niger, have proven effective in the deracemization of chiral amines. nih.gov These biocatalysts can be tailored to exhibit high activity and enantioselectivity for bulky aryl-substituted amines. nih.gov Similarly, the enantioselective reduction of ketones can be achieved using whole-cell biocatalysts, such as Candida parapsilosis, which has been used for the reduction of similar ketones to their corresponding chiral alcohols with high enantiomeric excess. rsc.org These alcohols can then be converted to the desired amines.
Asymmetric Transfer Hydrogenation (ATH) : Ruthenium-based catalysts are widely used for the asymmetric transfer hydrogenation of ketones. nih.gov This method can selectively reduce a ketone to a chiral alcohol, which can subsequently be transformed into the chiral amine. The stereochemical outcome is controlled by the chirality of the ligand coordinated to the metal center. nih.gov
Application of Chiral Auxiliaries and Asymmetric Catalysis
Asymmetric synthesis relies heavily on the use of chiral auxiliaries and catalysts to control the stereochemical outcome of a reaction. wikipedia.org
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org For the synthesis of chiral amines, auxiliaries like pseudoephenamine and Evans' oxazolidinones are widely used. wikipedia.orgnih.gov A prominent example is the use of tert-butanesulfinamide, developed by the Ellman lab, which is a versatile chiral reagent for the asymmetric synthesis of a wide array of amines. yale.edu The general process involves the condensation of the auxiliary with a ketone to form a chiral sulfinylimine, which is then reduced diastereoselectively. Subsequent acidic hydrolysis removes the auxiliary to yield the enantiomerically enriched primary amine. yale.edu
Asymmetric Catalysis: This field offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of a chiral product. nih.gov Beyond the ATH mentioned previously, chiral ligands can be used in various transition-metal-catalyzed reactions. For instance, chiral phosphine ligands can be used in hydrogenation reactions, and chiral diamine-based catalysts are effective in transfer hydrogenations. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. nih.gov
Chemical Transformations for Derivatization and Analogue Formation
The amine moiety of this compound is a key site for chemical modification, allowing for the synthesis of a wide range of analogs through acylation and alkylation reactions.
Acylation and Alkylation Reactions of the Amine Moiety
Acylation: Primary amines, such as this compound, readily react with acylating agents like acid chlorides and anhydrides through nucleophilic acylation to form stable N-substituted amides. orgoreview.combyjus.com The reaction involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent. orgoreview.comlibretexts.org Typically, a base like pyridine (B92270) is added to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. byjus.comyoutube.com The resulting amide is significantly less nucleophilic than the starting amine due to resonance delocalization of the nitrogen lone pair, which prevents further acylation. orgoreview.com
Alkylation: The direct N-alkylation of primary amines with alkyl halides can be challenging to control, often leading to a mixture of mono- and poly-alkylated products, including secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. jove.comwikipedia.orgmasterorganicchemistry.com This is because the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com To achieve selective mono-alkylation, specific strategies can be employed, such as using a large excess of the amine or protecting group strategies. jove.comlibretexts.org An alternative and often more efficient method for controlled alkylation is reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent.
Mitsunobu Reaction in Propane-Amine Linker Formation
The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a variety of functional groups, including amines, with a characteristic inversion of stereochemistry. organic-chemistry.orgmissouri.edu This reaction is particularly useful for forming the propane-amine linker in the target molecule's derivatives, starting from the corresponding alcohol, 3-(3,4-dichlorophenyl)propan-1-ol. sigmaaldrich.com
The standard Mitsunobu protocol involves an alcohol, a nucleophile, a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org To synthesize a primary amine, a nitrogen nucleophile with an acidic N-H bond is required. organic-chemistry.orgmissouri.edu Phthalimide (B116566) is a commonly used nucleophile for this purpose. organic-chemistry.orgscribd.com
The reaction mechanism proceeds as follows:
Triphenylphosphine attacks the azodicarboxylate to form a betaine (B1666868) intermediate. organic-chemistry.org
This intermediate deprotonates the acidic nucleophile (phthalimide).
The alcohol is activated by the phosphonium (B103445) species, forming a good leaving group.
The phthalimide anion then displaces the activated alcohol via an Sₙ2 reaction, resulting in the formation of an N-alkylated phthalimide with inversion of configuration if the alcohol was chiral. organic-chemistry.orgmissouri.edu
Finally, the phthalimide group is removed, typically by hydrazinolysis (reacting with hydrazine), to release the desired primary amine. scribd.com
Recent advancements have focused on developing catalytic versions of the Mitsunobu reaction to improve its atom economy and reduce waste. scispace.comnih.govrsc.orgnih.gov One notable development involves the use of ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate as a recyclable organocatalyst, which is oxidized in situ to the active azo-form using atmospheric oxygen and an iron phthalocyanine (B1677752) co-catalyst. nih.gov
Data Tables
Table 1: Key Reagents in the Synthesis and Derivatization of this compound and its Analogs.
| Reagent/Catalyst | Application | Section Reference |
| 1-(3,4-Dichlorophenyl)propan-1-one | Precursor for chiral amine synthesis | 2.3.1 |
| Monoamine Oxidase (MAO-N) | Biocatalyst for deracemization | 2.3.1 |
| tert-Butanesulfinamide | Chiral auxiliary | 2.3.2 |
| Acid Chlorides / Anhydrides | Acylating agents | 2.4.1 |
| Alkyl Halides | Alkylating agents | 2.4.1 |
| 3-(3,4-Dichlorophenyl)propan-1-ol | Precursor for Mitsunobu reaction | 2.4.2 |
| Triphenylphosphine (PPh₃) | Reagent in Mitsunobu reaction | 2.4.2 |
| DEAD / DIAD | Reagent in Mitsunobu reaction | 2.4.2 |
| Phthalimide | Nitrogen nucleophile in Mitsunobu | 2.4.2 |
| Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate | Recyclable catalyst for Mitsunobu | 2.4.2 |
Elucidation of Structural Determinants for Biological Activity of Dichlorophenyl Propanamines
The core structure of this compound serves as a scaffold from which numerous analogs have been developed. Research into these analogs has systematically mapped the contribution of each structural component to biological activity. A general pharmacophore for many monoamine reuptake inhibitors includes an aryl group and an amine, separated by a chain of 2 to 4 atoms, a model which 3-phenylpropan-1-amine and its derivatives fit well. researchgate.net
The 3,4-dichloro substitution pattern on the phenyl ring is a crucial feature for high-affinity binding to several biological targets, including the serotonin (B10506) transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET).
Studies on various molecular scaffolds consistently demonstrate the importance of this specific halogenation pattern. For instance, in a series of pyrrole-based derivatives designed as SERT inhibitors, compounds featuring two chlorine atoms on the phenyl rings exhibited the most potent 5-HT reuptake inhibition, with activity comparable to the well-known antidepressant sertraline (B1200038), which also contains the 3,4-dichlorophenyl moiety. nih.gov Similarly, research on 3-(3,4-dichlorophenyl)-1-indanamine derivatives, which incorporate the dichlorophenyl group into a rigid structure, has led to the identification of ligands with high affinity for all three major biogenic amine transporters. nih.gov
The position and nature of halogen substituents are critical. Studies on related 3-amino-2-phenylpropene derivatives showed that halogen substitution at the 4'-position of the phenyl ring generally increases inhibitory potency at the vesicular monoamine transporter (VMAT). nih.govnih.gov Further research into other classes of compounds has reinforced the importance of the dichloro-substitution. For example, a synthesized 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was found to be a highly potent and selective inhibitor of monoamine oxidase B (MAO-B), highlighting the versatility of the 3,4-dichlorophenyl group in conferring high affinity to different protein targets. mdpi.com
The table below summarizes the effect of phenyl ring substitutions on transporter affinity for selected scaffolds.
| Compound Scaffold | Substitution | Target(s) | Effect on Affinity/Potency | Reference |
| 3-Amino-2-phenylpropene | 4'-Halogen | VMAT | Increased potency | nih.govnih.gov |
| 1,5-bis(phenyl)-pyrroles | 4,4'-Dichloro | SERT | Highest 5-HT reuptake inhibition | nih.gov |
| Indanamines | 3,4-Dichloro | DAT, SERT, NET | High affinity | nih.gov |
| Oxadiazoles | 3,4-Dichloro | MAO-B | High potency and selectivity | mdpi.com |
The three-carbon propyl chain connecting the dichlorophenyl ring and the amine group is a key determinant of the pharmacological profile. This linker properly spaces the two critical pharmacophoric elements—the aromatic ring and the basic nitrogen—to fit within the binding sites of monoamine transporters. researchgate.net
Modifications to this chain can significantly alter activity. For example, in studies of 3-amino-2-phenylpropene derivatives, the introduction of substituents on the alkyl chain was found to reduce the inhibitory potency at VMAT2. nih.gov This suggests that for this class of compounds, an unbranched chain is optimal for interaction with the transporter. The flexible nature of the propyl chain in this compound allows it to adopt a suitable conformation for receptor binding. In contrast, incorporating the chain into a more rigid structure, such as the indanamine system, conformationally constrains the molecule, which can lead to enhanced affinity and selectivity. nih.gov
The primary amine group of this compound is a fundamental feature for its interactions, as it is typically protonated at physiological pH, allowing for a key ionic interaction with an acidic amino acid residue (e.g., aspartate) in the transporter binding pocket.
The degree of substitution on the nitrogen atom dramatically influences a compound's affinity and selectivity profile.
Primary Amines (-NH₂): Research on some scaffolds, such as 3-amino-2-phenylpropene inhibitors of VMAT, indicates that a primary amine is preferred, as substitution on the nitrogen reduces inhibitory potency. nih.govnih.gov
Secondary Amines (-NHR): Many highly potent monoamine reuptake inhibitors are secondary amines. Sertraline, a clinically significant analog, possesses an N-methyl group, which is critical for its activity profile. researchgate.netdrugbank.com Likewise, the highly potent indanamine derivative, (-)-(1R,3S)-trans-3-(3,4-dichlorophenyl)-6-hydroxy-N-methyl-1-indanamine, is also a secondary amine. nih.gov
Tertiary Amines (-NR₂): Further substitution to create tertiary amines can also modulate activity, though it often shifts the selectivity profile. Systematic evaluation of N-substituted tropane (B1204802) analogs demonstrated that varying the substituent from hydrogen to methyl, allyl, and larger groups profoundly alters the affinity for DAT, SERT, and NET. researchgate.net
This highlights that the amine functionality is not just an anchor point but a crucial element for tuning the pharmacological properties of the molecule.
Stereochemical Aspects of Structure-Activity Relationships
Chirality plays a pivotal role in the interaction of dichlorophenyl propanamines with their biological targets. The specific three-dimensional arrangement of atoms can lead to vast differences in potency and selectivity between stereoisomers.
When a chiral center is present in the molecule, enantiomers often exhibit markedly different biological activities. This is because the binding sites on proteins are themselves chiral, composed of L-amino acids, and will therefore interact differently with each enantiomer.
A prominent example is sertraline, which has two chiral centers and exists as four stereoisomers. The clinically used form is the (1S, 4S)-isomer, which is a potent serotonin reuptake inhibitor. researchgate.netnih.gov Other isomers, such as the (1RS, 4SR)-diastereomer, have different pharmacological profiles and are often studied as related compounds. usp.org
This stereoselectivity is also evident in more rigid analogs. Research on 3-(3,4-dichlorophenyl)-1-indanamine derivatives showed that the (-)-(1R,3S)-trans-isomer was a potent, nonselective inhibitor of all three monoamine transporters, whereas other isomers were less active. nih.gov This demonstrates that a precise spatial orientation of the dichlorophenyl group relative to the amine function is required for optimal binding. The classic example of methamphetamine, a related phenylalkylamine, also illustrates this principle, where the dextro-(S)-enantiomer is a much more potent CNS stimulant than the levo-(R)-enantiomer. wikipedia.org
The table below presents a comparison of activity for different stereoisomers of related compounds.
| Compound | Stereoisomer | Primary Activity | Reference |
| Sertraline | (1S, 4S) | Potent SERT Inhibition | researchgate.netnih.gov |
| Sertraline | Other isomers | Different/Reduced Activity | usp.org |
| 3-(3,4-dichlorophenyl)-1-indanamine | (-)-(1R,3S)-trans | Potent DAT/SERT/NET Inhibition | nih.gov |
| Methamphetamine | d-methamphetamine | Potent CNS Stimulant | wikipedia.org |
| Methamphetamine | l-methamphetamine | Weaker CNS Stimulant | wikipedia.org |
The ability of a molecule to adopt a specific low-energy conformation that is complementary to the receptor's binding site is essential for high-affinity interaction. For flexible molecules like this compound, the energetic cost of adopting the "active" conformation must be low.
Studies on conformationally restricted analogs provide strong evidence for the importance of a specific bioactive conformation. For instance, the high affinity of the rigid 3-(3,4-dichlorophenyl)-1-indanamine analogs stems from the fact that their structure is pre-organized into a shape that fits the transporter binding site well. nih.gov Similarly, the restricted mobility of the side chain in 3-amino-2-phenylpropene derivatives was proposed to be critical for their inhibitory activity at VMAT2. nih.gov Computational and molecular modeling studies are often used to predict the lowest energy conformations and how they might align within a receptor's active site, helping to rationalize the observed SAR and guide the design of new, more potent, and selective ligands. clinpgx.orgnih.gov
Computational Approaches to Structure-Activity Relationships
Computational chemistry offers powerful tools to investigate how a molecule's three-dimensional structure influences its biological activity. For phenylpropanamine derivatives, these methods are crucial for designing compounds with improved potency and selectivity. By simulating interactions at an atomic level, researchers can predict binding affinities and understand the key structural features necessary for a desired biological effect. These approaches are broadly categorized into molecular docking, which examines the binding of a ligand to a receptor, and QSAR, which correlates molecular structure with activity through statistical models.
Molecular Docking and Ligand-Receptor Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov In the context of this compound analogs, which are known to interact with monoamine transporters (MATs) like the serotonin transporter (SERT) and dopamine transporter (DAT), docking studies reveal critical binding interactions. frontiersin.orgfrontiersin.orgnih.gov
Docking simulations of compounds with a dichlorophenyl moiety, such as the antidepressant sertraline, into the crystal structures of transporters like SERT, have identified key interactions. nih.govresearchgate.net Typically, the protonated amine of the ligand forms a salt bridge with a negatively charged aspartate residue (D98 in SERT) in the central binding site. frontiersin.org The dichlorophenyl group often engages in hydrophobic interactions with surrounding nonpolar amino acid residues, anchoring the ligand within the binding pocket. frontiersin.orgresearchgate.net
These simulations can generate a "docking score," a value that estimates the binding affinity. Lower (more negative) scores generally indicate stronger predicted binding. For instance, studies on various antidepressants have quantified their binding affinities to different proteins, as illustrated in the table below.
Table 1: Example Docking Scores of Antidepressants with Placental Proteins
| Drug | Docking Score (kcal/mol) | Interacting Residues |
|---|---|---|
| Trazodone | -6.8 | GLU:244, GLY:236, LYS:240 |
| Amitriptyline | -6.5 | GLU:244, LYS:240 |
| Nortriptyline | -6.4 | GLU:244, LYS:240 |
| Mirtazapine | -6.3 | GLU:244, LYS:240 |
| Sertraline | -5.6 | GLU:244 |
| Desvenlafaxine | -5.4 | ARG:238 |
| Phenelzine | -5.1 | TYR:202, GLY:236 |
| Tranylcypromine | -4.5 | GLY:236 |
Data derived from a study on antidepressant interactions with placental proteins, illustrating the range of binding affinities observed in computational docking studies. uomisan.edu.iq
Analysis of the ligand-receptor complex reveals specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to binding stability. researchgate.net For example, in the docking of sertraline with the 5-HTR2B receptor, specific amino acid residues that participate in hydrogen bonding and hydrophobic contacts have been identified, providing a detailed picture of the binding mode. researchgate.net
QSAR Modeling for Predictive Activity (e.g., ELUMO Energy, Mulliken Charge Correlations)
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, described by "molecular descriptors." nih.gov These models are invaluable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. nih.govresearchgate.net
For inhibitors of monoamine transporters, QSAR models have been successfully developed to predict binding affinity (pKi) and inhibitory concentration (pIC50). nih.govmdpi.com These models use descriptors that quantify various aspects of a molecule's structure, including:
Electronic Properties: Such as the energy of the lowest unoccupied molecular orbital (ELUMO) and Mulliken charges. ELUMO can relate to a molecule's ability to accept electrons, which is often crucial in receptor-ligand interactions. Mulliken charges describe the partial atomic charges throughout the molecule, indicating sites for potential electrostatic interactions.
Topological Descriptors: These describe the connectivity and branching of atoms in a molecule.
Geometrical Descriptors: These relate to the 3D shape of the molecule.
Recent machine learning-based QSAR models for SERT and norepinephrine transporter (NET) inhibitors have demonstrated strong predictive power. nih.gov These models can sift through thousands of potential descriptors to find the most relevant ones for predicting biological activity.
Table 2: Performance of QSAR Models for Monoamine Transporter Inhibitors
| Transporter | Activity Value | R² (Test Set) | RMSE (Test Set) |
|---|---|---|---|
| NET | pIC50 | 0.640 | 0.678 |
| NET | pKi | 0.709 | 0.590 |
| SERT | pIC50 | 0.678 | 0.645 |
| SERT | pKi | 0.828 | 0.540 |
This table showcases the predictive performance of machine learning-based QSAR models. R² (coefficient of determination) indicates how well the model's predictions match the observed values, while RMSE (root-mean-square error) measures the magnitude of the prediction errors. nih.gov
In these advanced models, the influence of specific descriptors is analyzed to understand what drives activity. For instance, a SHAP (Shapley Additive Explanations) analysis can reveal the impact of descriptors related to charge distribution and electronic properties on the model's predictions for serotonergic activity. mdpi.commdpi.com While direct correlations for this compound using ELUMO energy or Mulliken charges are not published, the success of QSAR models for analogous compounds strongly suggests that these electronic properties are significant contributors to their interaction with biological targets. mdpi.com
Investigations into Biological Target Interactions and Mechanisms of Action in Vitro
Receptor Binding and Modulation Profiling
Norsertraline functions as a monoamine reuptake inhibitor. wikipedia.org However, it is significantly less potent as a serotonin (B10506) reuptake inhibitor when compared to its parent compound, sertraline (B1200038). wikipedia.orgnih.gov In vitro data demonstrates that Norsertraline has a more balanced profile as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). wikipedia.org Its binding affinity (Ki) for the serotonin transporter (SERT) is approximately 5.5 times higher than for the catecholamine transporters. wikipedia.org Specific in vitro binding affinities for human monoamine transporters have been determined as follows: Ki = 76 nM for the serotonin transporter (SERT), Ki = 420 nM for the norepinephrine (B1679862) transporter (NET), and Ki = 440 nM for the dopamine (B1211576) transporter (DAT). wikipedia.org
| Transporter | Binding Affinity (Ki) |
|---|---|
| Serotonin Transporter (SERT) | 76 nM |
| Norepinephrine Transporter (NET) | 420 nM |
| Dopamine Transporter (DAT) | 440 nM |
While direct data on Norsertraline's interaction with N-methyl-D-aspartate (NMDA) receptors is limited, studies on its parent compound, sertraline, suggest a potential interaction. Research indicates that antidepressants can bind to the extracellular S1S2 domain of the NMDA receptor's NR1-1b subunit. nih.gov Computational analyses of sertraline binding to this domain have identified a predominant pocket, with predicted hydrogen bonds forming between the drug molecule and specific amino acid residues like asparagine and histidine. digitellinc.com Furthermore, electrostatic interactions between the chlorine atoms of the dichlorophenyl group and lysine (B10760008) and histidine residues were also revealed. digitellinc.com Investigations in animal models have also examined the effects of sertraline treatment on the binding properties of cortical NMDA receptors. nih.gov
Direct in vitro binding studies of Norsertraline to opioid receptor subtypes are not extensively detailed in the available literature. However, research on the parent compound, sertraline, indicates a modulatory relationship with the opioid system. Chronic treatment with sertraline in animal models has been shown to cause a significant reduction in mu-opioid receptor binding across numerous brain regions. nih.gov In addition to decreased receptor density, these studies also observed a region-specific reduction in the functional coupling of mu-opioid receptors to their associated G proteins, particularly within the amygdala. nih.gov
There is no significant evidence to suggest that Norsertraline directly engages with integrin receptors. However, studies have identified a high-affinity interaction with another class of protein: the ATP-binding cassette (ABC) transporters. Specifically, Norsertraline has been shown to be a substrate for P-glycoprotein (P-gp). nih.gov An in vitro ATPase assay demonstrated that Norsertraline stimulates P-gp ATPase activity in a concentration-dependent manner, indicating a direct interaction. nih.gov The kinetic values (Vmax/Km) for this interaction were found to be comparable to those of verapamil, a well-known P-gp substrate, confirming a high affinity. nih.gov
Enzyme Inhibition Research
Norsertraline's interaction with metabolic enzymes, particularly the cytochrome P450 (CYP) family, has been investigated. It is suggested that Norsertraline may act as an inhibitor of CYP3A4 and CYP3A5, although its inhibitory effect is considered less potent than that of sertraline. nih.gov The mechanism of inhibition by the parent compound, sertraline, on CYP3A4 has been characterized as time-dependent. nih.gov In vitro studies using human liver microsomes demonstrated that in the presence of NADPH, sertraline metabolism leads to the inactivation of CYP3A4. nih.gov Spectroscopic analysis suggests this inactivation may be associated with the formation of a metabolic intermediate (MI) complex between a metabolite and the reduced form of the P450 enzyme at its active site. nih.gov
Current research has not established a direct inhibitory interaction between 3-(3,4-Dichlorophenyl)propan-1-amine and parasitic dihydrofolate reductase (DHFR) or fatty acid amide hydrolase (FAAH).
In Vitro Biological Screening and Cellular Assays
In vitro screening provides the initial assessment of a compound's biological activity. For a molecule like this compound, which bears structural resemblance to known monoamine reuptake inhibitors, a focused screening approach against monoamine transporters is a logical starting point.
Receptor-ligand displacement assays are a standard method to determine the binding affinity of a test compound for a specific receptor or transporter. In these assays, a radiolabeled ligand with known affinity for the target is incubated with a preparation of the target (e.g., cell membranes expressing the transporter). The test compound is then added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.
Beyond binding, it is crucial to understand how a compound affects the function of its target enzyme. Enzyme kinetic studies can determine whether a compound acts as an inhibitor or a substrate and can quantify its potency (e.g., IC50 or Ki) and efficacy.
Given its structure, this compound could potentially interact with monoamine oxidase (MAO) enzymes, which are key in the metabolism of monoaminergic neurotransmitters. mdpi.com An in vitro MAO inhibition assay would be employed to investigate this. In such an assay, recombinant human MAO-A and MAO-B are used to measure the rate of substrate turnover in the presence of varying concentrations of the test compound.
While direct experimental data for this compound is not available, a structurally related compound, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole , has been shown to be a potent and selective inhibitor of MAO-B. mdpi.compreprints.org The reported IC50 values for this compound are presented in the table below. mdpi.compreprints.org This finding suggests that the 3,4-dichlorophenyl moiety may contribute to MAO-B inhibition.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
|---|---|---|---|
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | 150 | 0.036 | ~4167 |
This table is based on data for a structurally related compound and is for illustrative purposes.
To predict the in vivo behavior of a compound, its permeability across biological membranes and its metabolic stability are critical parameters. These are often assessed using a suite of in vitro assays.
MDCK-MDR1 Permeability Assay:
The Madin-Darby Canine Kidney (MDCK) cell line, transfected with the human MDR1 gene (which encodes the P-glycoprotein efflux pump), is a widely used model to predict intestinal and blood-brain barrier permeability. nih.gov Cells are grown to form a confluent monolayer on a semi-permeable membrane. The test compound is added to either the apical (A) or basolateral (B) side, and its transport to the opposite side is measured over time, typically by LC-MS/MS. nih.gov This allows for the calculation of the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A). The efflux ratio (Papp B-A / Papp A-B) indicates whether the compound is a substrate of P-gp. escholarship.org A high efflux ratio suggests that the compound is actively transported out of the cell, which could limit its oral absorption or brain penetration.
Plasma Stability:
The stability of a compound in plasma is important as instability can lead to rapid clearance and poor in vivo efficacy. nih.govresearchgate.net In a typical plasma stability assay, the test compound is incubated with plasma from different species (e.g., human, rat) at 37°C over a period of time (e.g., up to 120 minutes). nih.govdovepress.com Aliquots are taken at various time points, and the concentration of the parent compound remaining is quantified by LC-MS/MS. nih.govdovepress.com The results are usually expressed as the percentage of compound remaining over time and the in vitro half-life (t½).
Microsomal and S9 Stability:
Liver microsomes and the S9 fraction are subcellular preparations that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (in microsomes) and a broader range of phase I and phase II enzymes (in the S9 fraction). bioduro.comevotec.com These assays are used to assess the metabolic stability of a compound and to identify potential metabolites. The test compound is incubated with microsomes or S9 fractions in the presence of necessary cofactors (e.g., NADPH for phase I metabolism). bioduro.com The disappearance of the parent compound is monitored over time by LC-MS/MS to determine its intrinsic clearance (CLint). researchgate.netnih.gov
| Assay | Parameters Measured | Typical Readout |
|---|---|---|
| MDCK-MDR1 Permeability | Apparent Permeability (Papp A→B, Papp B→A), Efflux Ratio | Papp (10⁻⁶ cm/s), Efflux Ratio |
| Plasma Stability | Percent Remaining, Half-life (t½) | % Remaining, t½ (min) |
| Microsomal/S9 Stability | Percent Remaining, Half-life (t½), Intrinsic Clearance (CLint) | % Remaining, t½ (min), CLint (µL/min/mg protein) |
This table outlines the typical parameters measured in these assays. Specific experimental data for this compound is not currently available in the public literature.
Metabolism and Biotransformation Pathways
Identification of In Vitro Metabolites of 3-(3,4-Dichlorophenyl)propan-1-amine Analogues
While specific in vitro metabolic studies on this compound are not extensively documented in publicly available research, the metabolic pathways can be inferred from studies on structurally related compounds containing a dichlorophenyl moiety and a propanamine side chain.
Phase I reactions introduce or expose functional groups on the parent molecule. For analogues of this compound, key Phase I transformations include aromatic hydroxylation and N-dealkylation. nih.goviunajaf.edu.iq
Aromatic Hydroxylation: The dichlorophenyl ring is susceptible to hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. iunajaf.edu.iq This process can lead to the formation of various phenolic metabolites. Research on other dichlorinated aromatic compounds has shown that hydroxylation can occur at different positions on the aromatic ring. acs.org
N-Dealkylation: For analogues of this compound that are secondary or tertiary amines, N-dealkylation is a significant metabolic pathway. nih.govnih.govdntb.gov.uaresearchgate.netmdpi.com This reaction, also mediated by CYP enzymes, involves the removal of an alkyl group from the nitrogen atom, leading to the formation of a primary or secondary amine metabolite. mdpi.com
Potential Phase I Metabolites of this compound Analogues
| Parent Compound Analogue | Transformation | Potential Metabolite |
|---|---|---|
| N-methyl-3-(3,4-dichlorophenyl)propan-1-amine | N-Demethylation | This compound |
| This compound | Aromatic Hydroxylation | 3-(3,4-Dichloro-x-hydroxyphenyl)propan-1-amine |
This table presents potential metabolites based on established metabolic pathways for structurally similar compounds.
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, significantly increasing their water solubility and facilitating their elimination. wikipedia.org
Glucuronidation: The primary amine group of this compound and its dealkylated metabolites, as well as any phenolic metabolites formed during Phase I, are susceptible to glucuronidation. wikipedia.orgnih.govnih.govsemanticscholar.org This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the attachment of a glucuronic acid moiety. wikipedia.org N-glucuronidation is a common pathway for primary amines. semanticscholar.org Furthermore, primary and secondary amines can react with carbon dioxide to form a carbamic acid, which can then undergo glucuronidation to form a stable carbamate (B1207046) glucuronide metabolite. researchgate.net
Potential Phase II Metabolites of this compound and its Metabolites
| Substrate | Transformation | Potential Conjugate |
|---|---|---|
| This compound | N-Glucuronidation | This compound-N-glucuronide |
| 3-(3,4-Dichloro-x-hydroxyphenyl)propan-1-amine | O-Glucuronidation | 3-(3,4-Dichloro-x-hydroxyphenyl)propan-1-amine-O-glucuronide |
This table illustrates potential Phase II metabolites based on known conjugation reactions for similar chemical structures.
Research on Prodrug Design and Metabolic Activation Concepts
The understanding of the metabolism of this compound analogues provides a basis for the rational design of prodrugs. Prodrugs are inactive or less active precursors that are metabolically converted to the active drug in the body. nih.gov
Prodrug strategies can be employed to modify the pharmacokinetic properties of a parent drug, including its onset and duration of action. nih.gov
Ester and Amide Prodrugs: For analogues containing a hydroxyl or a carboxylic acid group, esterification or amidation can create prodrugs. These prodrugs are typically more lipophilic, which can enhance absorption. Subsequent hydrolysis by esterases or amidases in the body releases the active drug. While not directly applicable to the primary amine of the parent compound, this strategy is relevant for its hydroxylated metabolites.
Azo Prodrugs: A historical example of a prodrug strategy for amines is the use of an azo linkage. The azo compound is inactive and is reduced in the body to release the active amine. Prontosil, a prodrug of sulphanilamide, is a classic example of this approach. nih.gov
In some cases, the metabolites of a drug are themselves pharmacologically active, sometimes even more so than the parent compound. nih.govnih.govnottingham.ac.uk This phenomenon is a key consideration in drug development.
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
Spectroscopy is fundamental to verifying the identity and structure of 3-(3,4-Dichlorophenyl)propan-1-amine. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is characterized by distinct signals for the aromatic protons and the aliphatic protons of the propyl chain. The protons on the dichlorophenyl ring typically appear as a complex multiplet pattern in the downfield region (δ 7.0-7.5 ppm) due to their distinct electronic environments and spin-spin coupling. The protons of the propyl chain (-CH₂CH₂CH₂NH₂) exhibit characteristic shifts and splitting patterns based on their neighboring protons, as detailed in the table below. The amine (-NH₂) protons can appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show six distinct signals for the aromatic carbons, with the two carbons bonded to chlorine atoms being significantly influenced. Three separate signals corresponding to the carbons of the propyl chain would also be observed at higher field (upfield).
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals. A COSY spectrum would show correlations between adjacent protons in the propyl chain (e.g., between H-1 and H-2, and H-2 and H-3), confirming their connectivity. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H) |
| Aromatic C-H | C2-H | ~7.40 | ~131.0 | d (J ≈ 2.0 Hz) |
| Aromatic C-H | C5-H | ~7.35 | ~129.0 | d (J ≈ 8.2 Hz) |
| Aromatic C-H | C6-H | ~7.10 | ~130.5 | dd (J ≈ 8.2, 2.0 Hz) |
| Propyl C-1 | -CH₂NH₂ | ~2.70 | ~42.0 | t |
| Propyl C-2 | -CH₂- | ~1.80 | ~31.5 | p |
| Propyl C-3 | Ar-CH₂- | ~2.60 | ~33.0 | t |
| Amine | -NH₂ | Variable (e.g., 1.5-3.0) | - | br s |
| Note: Predicted values are based on analogous structures and standard chemical shift increments. Actual values may vary based on solvent and experimental conditions. (d=doublet, t=triplet, p=pentet, dd=doublet of doublets, br s=broad singlet). |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. The primary amine (-NH₂) group is identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. The aliphatic C-H stretching of the propyl chain appears just below 3000 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C-Cl stretching vibrations of the dichlorophenyl group are expected in the fingerprint region, typically between 1000 and 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic C=C ring stretching vibrations, which give strong signals in Raman spectra, would be expected in the 1600-1450 cm⁻¹ region. The C-Cl bonds also produce characteristic Raman signals, aiding in the structural confirmation. rsc.org
Table 2: Key Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| Amine (N-H) | Scissoring (Bend) | 1590 - 1650 | Medium to Strong |
| Aromatic C-H | Stretch | 3010 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Strong |
| Alkyl C-C | Stretch | 800 - 1200 | Weak |
| Aryl C-Cl | Stretch | 600 - 1000 | Strong |
| Note: These are typical ranges and the exact position and intensity can be influenced by the overall molecular structure. |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for separating this compound from reaction mixtures, byproducts, or impurities, and for accurately determining its purity.
HPLC and UPLC are the most common chromatographic methods for the analysis of non-volatile compounds like this compound. These techniques separate components based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
A typical method would involve reversed-phase chromatography, using a C18 or C8 column as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation and peak shape. Detection is commonly performed using a UV detector, as the dichlorophenyl ring provides strong chromophores, typically with maximum absorbance around 220-240 nm. UPLC, which uses smaller particle sizes in the column (<2 µm), offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. acs.orglibretexts.org
Table 3: Representative HPLC/UPLC Method Parameters
| Parameter | Typical Setting |
| Column | Reversed-Phase C18, 2.1 x 50 mm, <2 µm (UPLC) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 5-10 minutes |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV at ~225 nm |
| Injection Volume | 1 - 5 µL |
| Note: These parameters are illustrative and require optimization for specific applications. |
Gas Chromatography (GC) is suitable for compounds that are volatile or can be made volatile through derivatization. While the target amine has some volatility, its polarity can lead to poor peak shape and column interactions. To overcome this, derivatization is often employed. The primary amine can be reacted with an agent like trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a less polar, more volatile derivative that is amenable to GC analysis. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful tool for purity determination and impurity profiling.
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid (often carbon dioxide) as the mobile phase. SFC can be an effective alternative for separating chiral and achiral amine compounds, sometimes offering faster separations than HPLC with reduced organic solvent consumption.
Mass Spectrometry for Molecular Identification and Quantification
Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to gain structural information from its fragmentation patterns.
When coupled with a chromatographic inlet (LC-MS or GC-MS), it provides definitive identification of the compound. In positive ion mode using electrospray ionization (ESI), the molecule will be detected as the protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton. The presence of two chlorine atoms results in a characteristic isotopic pattern ([M+H]⁺, [M+H+2]⁺, [M+H+4]⁺) with a distinctive ~9:6:1 intensity ratio, which is a powerful confirmation of the presence of two chlorine atoms.
Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions. For this compound, a primary fragmentation pathway is the alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of the propyl chain and formation of a stable iminium ion or loss of ammonia (B1221849). libretexts.org Another key fragmentation would be the cleavage of the C-C bond between the propyl chain and the aromatic ring, generating a dichlorobenzyl cation. massbank.eu
Table 4: Predicted Key Mass Fragments for this compound ([M+H]⁺)
| m/z (Mass-to-Charge) | Proposed Fragment Ion | Fragmentation Pathway |
| 204.04 | [C₉H₁₂Cl₂N + H]⁺ | Protonated Molecular Ion (Parent) |
| 187.01 | [C₉H₉Cl₂]⁺ | Loss of Ammonia (NH₃) |
| 159.98 | [C₇H₆Cl₂]⁺ | Cleavage of propyl chain, forming dichlorobenzyl cation |
| 44.05 | [C₂H₆N]⁺ | Alpha-cleavage next to the amine |
| Note: m/z values are for the most abundant isotope. The isotopic pattern for chlorine-containing fragments is a key diagnostic feature. |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of analyzing this compound, LC-MS allows for the separation of the compound from a complex mixture, followed by its detection and confirmation based on its mass-to-charge ratio (m/z).
The process begins with the introduction of the sample into a high-performance liquid chromatography (HPLC) system. A common approach for a compound like this compound would involve a reversed-phase column, such as a C18 column. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid to facilitate protonation) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient separation.
Following chromatographic separation, the analyte is introduced into the mass spectrometer's ion source. For an amine-containing compound like this compound, electrospray ionization (ESI) in positive ion mode is a highly effective method. In the ESI source, the compound is ionized, typically by protonation, to form the pseudomolecular ion [M+H]⁺.
Tandem Mass Spectrometry (LC-MS/MS) adds another layer of specificity and structural information. In an LC-MS/MS experiment, the [M+H]⁺ ion of this compound is selected in the first mass analyzer (Q1) and then subjected to collision-induced dissociation (CID) in a collision cell (Q2). The resulting fragment ions are then analyzed in a second mass analyzer (Q3). This process provides a unique fragmentation pattern that is characteristic of the molecule's structure, allowing for highly selective and sensitive detection, even in complex matrices.
The selection of precursor and product ions is crucial for developing a selective and sensitive LC-MS/MS method. For this compound, the protonated molecule would be selected as the precursor ion. The fragmentation would likely occur at the C-C bonds of the propane (B168953) chain, leading to characteristic product ions.
To illustrate the type of data generated in an LC-MS/MS analysis, the following table provides parameters for a structurally similar compound, N-(3,4-Dichlorophenyl)propanamide. This data is presented for exemplary purposes to demonstrate the analytical parameters that would be determined for this compound.
Table 1: Illustrative LC-MS/MS Parameters for a Structurally Related Compound
| Parameter | Value |
|---|---|
| Compound Name | N-(3,4-Dichlorophenyl)propanamide |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 218.0134 |
| Product Ion 1 (m/z) | 161.9872 |
| Product Ion 2 (m/z) | 127.0183 |
| Collision Energy (nominal) | 45% |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass measurements provided by standard mass spectrometers, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 parts per million).
For this compound, HRMS would be used to determine the exact mass of its protonated molecule [M+H]⁺. The experimentally measured exact mass can then be compared to the theoretically calculated exact mass based on its elemental formula (C₉H₁₂Cl₂N⁺). A close match between the measured and calculated mass provides strong evidence for the compound's identity and elemental composition.
The high resolving power of HRMS also allows for the differentiation between ions with the same nominal mass but different elemental compositions (isobars). This is particularly important when analyzing samples that may contain impurities or metabolites.
The following table provides the calculated exact mass for the protonated molecule of this compound and an illustrative example of the kind of data obtained from an HRMS analysis of a related compound.
Table 2: Exact Mass Information
| Compound Name | Elemental Formula of Ion | Calculated Exact Mass (m/z) | Illustrative Measured Exact Mass (m/z) of a Related Compound* |
|---|---|---|---|
| This compound | [C₉H₁₂Cl₂N]⁺ | 204.0398 | 218.0134 |
*Illustrative data is for the [M+H]⁺ ion of N-(3,4-Dichlorophenyl)propanamide.
Future Directions and Emerging Research Avenues for 3 3,4 Dichlorophenyl Propan 1 Amine
Exploration of Novel Biological Target Classes and Therapeutic Applications
While initial studies have often focused on the interaction of dichlorophenyl-containing compounds with biogenic amine transporters, the structural motifs within 3-(3,4-Dichlorophenyl)propan-1-amine suggest a broader potential for interaction with a variety of biological targets. Future research should pivot towards exploring these less conventional targets to uncover new therapeutic applications.
The 3,4-dichlorophenyl group is a common feature in a range of bioactive molecules, indicating its ability to interact with diverse biological macromolecules. Research on analogous structures has revealed activities at G protein-coupled receptors (GPCRs), ion channels, and various enzymes. For instance, compounds with a dichlorophenyl moiety have been identified as positive allosteric modulators of the dopamine (B1211576) D1 receptor, a class of GPCRs crucial for cognitive function and motor control. This suggests that this compound and its derivatives could be investigated for their potential in treating neurological and psychiatric disorders.
Furthermore, the dichlorophenyl scaffold is present in molecules that act as potassium channel blockers and AMPA receptor potentiators, highlighting the potential for this compound to modulate ion channel activity. Such interactions could be therapeutically relevant for conditions ranging from cardiac arrhythmias to epilepsy and neurodegenerative diseases. The enzymatic inhibition profile of related compounds, including antitrypanosomal agents, also opens the door to investigating this compound as a potential antiparasitic or antimicrobial agent. The antibacterial and antimycobacterial activities observed in dichlorocinnamanilides further support this line of inquiry.
A systematic screening of this compound and a library of its derivatives against a wide panel of biological targets will be a critical first step in this exploratory phase.
Integration of Advanced Computational Chemistry in Rational Design and Virtual Screening
The advancement of computational chemistry offers powerful tools to accelerate the discovery and optimization of new therapeutic agents based on the this compound scaffold. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and virtual screening can provide valuable insights into the compound's mechanism of action and guide the rational design of more potent and selective analogs.
Molecular docking simulations can be employed to predict the binding orientation and affinity of this compound and its derivatives within the active sites of various potential biological targets, including GPCRs, enzymes, and ion channels. This in silico approach can help prioritize which target classes to investigate experimentally and provide a molecular basis for understanding observed biological activities. For example, docking studies on compounds with a dichlorophenyl group have been used to elucidate their interactions with enzymes like DNA methyltransferase 1 and Methionyl-tRNA synthetase, which are implicated in cancer.
QSAR modeling can establish a mathematical relationship between the structural features of a series of this compound analogs and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process. By identifying the key molecular descriptors that contribute to the desired biological effect, medicinal chemists can focus their synthetic efforts on the most promising candidates.
Virtual screening of large chemical databases can identify other commercially available or synthetically accessible compounds that are structurally similar to this compound and are predicted to bind to a target of interest. This approach can rapidly expand the chemical space around the core scaffold and lead to the identification of novel hit compounds.
The following table outlines potential computational approaches for the rational design of this compound analogs:
| Computational Method | Application in Drug Design | Potential Outcome for this compound |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities of ligands to a target protein's binding site. | Identification of potential novel biological targets; understanding the molecular basis of activity. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating the chemical structure of compounds with their biological activity to predict the activity of new molecules. | Guiding the design of more potent and selective analogs by identifying key structural features. |
| Virtual Screening | Computationally screening large libraries of compounds to identify those most likely to bind to a drug target. | Discovery of novel hit compounds with similar scaffolds and predicted activity. |
| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms and molecules to understand the physical basis of the structure and function of biomolecules. | Assessing the stability of the ligand-protein complex and understanding the dynamic nature of the interaction. |
Innovative Synthetic Strategies for Complex Architectures and Library Generation
To fully explore the therapeutic potential of this compound, the development of innovative and efficient synthetic strategies is paramount. Modern synthetic methodologies can facilitate the creation of more complex and diverse analogs, as well as the generation of large compound libraries for high-throughput screening.
Diversity-oriented synthesis (DOS) is a powerful approach for the rapid generation of a wide range of structurally diverse molecules from a common starting material. Applying DOS principles to the this compound scaffold would enable the creation of a library of compounds with significant variations in their carbon skeleton, stereochemistry, and functional group appendages. This structural diversity would increase the probability of discovering compounds with novel biological activities.
Combinatorial chemistry , coupled with solid-phase synthesis, can be utilized to produce large libraries of this compound derivatives in a parallel and automated fashion. By systematically varying the substituents on the aromatic ring, the alkyl chain, and the amine functionality, a vast number of analogs can be synthesized and screened for their biological activity.
Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch methods, including reduced reaction times, improved yields, and enhanced safety profiles. sphinxsai.com These technologies are well-suited for the rapid optimization of reaction conditions and the efficient production of compound libraries.
Furthermore, the development of novel catalytic asymmetric methods for the synthesis of chiral 3-arylpropanamines will be crucial for accessing enantiomerically pure derivatives of this compound. Since the biological activity of chiral molecules is often stereospecific, the ability to synthesize and test individual enantiomers is essential for developing effective and safe therapeutic agents.
The table below summarizes innovative synthetic strategies applicable to the this compound scaffold:
| Synthetic Strategy | Description | Application to this compound |
|---|---|---|
| Diversity-Oriented Synthesis (DOS) | A synthetic approach that aims to produce a collection of structurally diverse molecules from a simple starting material. | Generation of a library with varied scaffolds and stereochemistry to explore a broader biological space. |
| Combinatorial Chemistry | The systematic and repetitive covalent connection of a set of different "building blocks" of varying structures to each other to form a large array of diverse molecular entities. | Rapid synthesis of large libraries of analogs with modifications at multiple positions for high-throughput screening. |
| Microwave-Assisted Synthesis | The use of microwave radiation to heat chemical reactions, often leading to dramatically reduced reaction times and increased yields. sphinxsai.com | Accelerated synthesis and optimization of reaction conditions for the preparation of derivatives. |
| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch production. | Safer, more efficient, and scalable synthesis of the target compound and its analogs. |
| Catalytic Asymmetric Synthesis | The use of a chiral catalyst to control the stereochemical outcome of a reaction, leading to the formation of a single enantiomer. | Production of enantiomerically pure analogs to investigate stereospecific biological activity. |
Q & A
Q. Optimization Strategies :
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Solvent | Aqueous/organic | Anhydrous MeOH |
| Temperature | 0–25°C | RT to 90°C |
| Yield | 68–84% | 98% |
| Purity Enhancement | Recrystallization | Trituration |
For high purity, use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and validate via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Basic: What analytical methods are recommended for structural characterization of this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR (500 MHz, CD₃OD or DMSO-d₆) to identify aromatic protons (δ 7.2–7.8 ppm, J = 8.5 Hz) and amine protons (δ 1.5–2.5 ppm). Carbon signals for the dichlorophenyl group appear at δ 125–135 ppm .
- IR Spectroscopy : Confirm NH₂ stretches (ν ~3400 cm⁻¹) and C-Cl bonds (ν ~750 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ ions. For derivatives, compare fragmentation patterns with computational models (e.g., PubChem data) .
Q. Critical Parameters :
| Factor | Optimal Condition |
|---|---|
| Reaction Temperature | 0–5°C |
| Solvent Polarity | Low (ether) → High (MeOH) |
| Drying Agent | MgSO₄ (anhydrous) |
Basic: What safety protocols are essential when handling this compound in the lab?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis .
- Spill Management : Neutralize with 5% acetic acid, absorb with vermiculite, and dispose as hazardous waste.
- First Aid : For skin contact, rinse with 0.1 M HCl (15 mins) followed by NaHCO₃ solution .
Waste Disposal : Segregate halogenated waste (EPA code D003) and incinerate at >1100°C .
Advanced: How can mechanistic studies improve the synthesis of this compound derivatives?
Q. Methodological Answer :
- Kinetic Profiling : Monitor reactions via in situ IR to identify rate-limiting steps (e.g., amine deprotonation).
- Isotopic Labeling : Use ¹⁵N-labeled dimethylamine to trace nucleophilic attack pathways .
- Computational Modeling : Simulate transition states (e.g., Gaussian) to predict regioselectivity in cyclopropane derivatives .
Example : A study on 3-cyclopropylpropan-1-amine revealed that steric hindrance at the β-carbon increased reaction times by 30%, guiding solvent choice (polar aprotic > nonpolar) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
